
Triethyl orthoformate
Overview
Description
Triethyl orthoformate is an organic compound with the formula HC(OC₂H₅)₃. This colorless, volatile liquid is the ortho ester of formic acid and is commercially available. It is commonly used as a reagent in organic synthesis due to its ability to form ethyl esters and other derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl orthoformate can be synthesized through several methods:
From Hydrogen Cyanide and Ethanol: This industrial synthesis involves the reaction of hydrogen cyanide with ethanol.
From Sodium Ethoxide and Chloroform: Another method involves the reaction of sodium ethoxide, formed in-situ from sodium and absolute ethanol, with chloroform[ \text{CHCl}_3 + 3 \text{Na} + 3 \text{EtOH} \rightarrow \text{HC(OEt)}_3 + \frac{3}{2} \text{H}_2 + 3 \text{NaCl} ] This reaction produces this compound along with hydrogen gas and sodium chloride as by-products.
Chemical Reactions Analysis
Types of Reactions
Triethyl orthoformate undergoes various types of chemical reactions:
Esterification: It is an excellent reagent for converting carboxylic acids to ethyl esters.
Aldehyde Synthesis: In the Bodroux-Chichibabin aldehyde synthesis, this compound reacts with Grignard reagents to form aldehydes with one carbon higher.
Coordination Chemistry: It is used to convert metal aquo complexes to the corresponding ethanol complexes.
Common Reagents and Conditions
Reagents: Sodium ethoxide, chloroform, Grignard reagents, carboxylic acids.
Conditions: Reflux, in-situ formation of sodium ethoxide, use of excess reagent.
Major Products
Ethyl Esters: Formed from the reaction with carboxylic acids.
Aldehydes: Formed in the Bodroux-Chichibabin aldehyde synthesis.
Ethanol Complexes: Formed in coordination chemistry reactions.
Scientific Research Applications
Synthesis Applications
TEOF is commonly employed in the synthesis of various organic compounds. Its role as an alkylating agent and dehydrating agent is particularly noteworthy.
Alkylation Reactions
TEOF has been extensively used in alkylation reactions involving amines and alcohols. A notable example is the three-component reaction of diamines with TEOF and diethyl phosphite, which yields bisphosphonic acids with moderate to good yields .
Reaction Type | Substrates | Products | Yield |
---|---|---|---|
Three-component | Diamines + TEOF + Diethyl phosphite | Bisphosphonic acids | Moderate to Good |
Esterification
TEOF serves as an effective reagent for esterification reactions. It can react with carboxylic acids to form esters under mild conditions. This application is crucial in synthesizing esters for flavoring agents and fragrances.
Crosslinking Agent
TEOF has been investigated as a crosslinking agent in the synthesis of hydrogels. For instance, a study demonstrated that TEOF could effectively crosslink chitosan and poly(vinyl alcohol) (PVA) to produce hydrogel films with potential biomedical applications .
Hydrogel Composition | Crosslinking Agent | Properties |
---|---|---|
Chitosan + PVA | 2.5% TEOF | Good thermal stability, porous structure |
Pharmaceutical Applications
The pharmaceutical industry utilizes TEOF for synthesizing active pharmaceutical ingredients (APIs). Its ability to form complex molecular structures makes it valuable in drug development.
Total Synthesis of Natural Products
TEOF has been employed in the total synthesis of several natural products, including:
- Loganin : A compound derived from plants, where TEOF was used in one of the synthetic steps.
- Palytoxin : A potent marine toxin synthesized using TEOF as a key reagent .
Green Chemistry Applications
TEOF's use aligns with green chemistry principles due to its ability to facilitate reactions under solvent-free conditions or in aqueous media. This eco-friendly approach minimizes the use of volatile organic compounds (VOCs), making it a sustainable option for chemical processes .
Case Study 1: Synthesis of Hydrogel Films
A study focused on developing hydrogel films using chitosan and PVA crosslinked with TEOF reported enhanced mechanical properties and biocompatibility suitable for drug delivery systems .
Case Study 2: One-Pot Reactions with Amines
Research on one-pot reactions involving TEOF demonstrated efficient synthesis pathways for various nitrogen-containing compounds, showcasing TEOF's versatility as a reagent in complex organic transformations .
Mechanism of Action
Triethyl orthoformate exerts its effects through its ability to act as a reagent in various chemical reactions. Its mechanism of action involves the formation of ethyl esters and other derivatives through nucleophilic substitution and other reaction pathways. The molecular targets and pathways involved include carboxylic acids, Grignard reagents, and metal aquo complexes .
Comparison with Similar Compounds
Similar Compounds
Trimethyl orthoformate: Similar to triethyl orthoformate but with methyl groups instead of ethyl groups.
Triethyl orthoacetate: An orthoester with an acetyl group instead of a formyl group.
Uniqueness
This compound is unique due to its ability to form ethyl esters efficiently and its versatility in various chemical reactions. Its use in the Bodroux-Chichibabin aldehyde synthesis and coordination chemistry sets it apart from other similar compounds .
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized when using triethyl orthoformate as a dehydrating agent to maximize conversion rates?
- Methodology :
- Systematically vary molar ratios of reactants. For example, in the synthesis of ethyl-p-hydroxybenzoate, a molar ratio of 1:1.2 (acid:this compound) was found optimal, increasing conversion rates to >95% under reflux conditions .
- Monitor reaction progression via HPLC or TLC to determine the ideal reaction time (e.g., 4–6 hours for esterification reactions) .
- Control temperature to avoid side reactions; this compound decomposes above 150°C, limiting its utility in high-temperature syntheses .
Q. What analytical techniques are critical for characterizing products derived from this compound-mediated reactions?
- Methodology :
- Use to confirm formylation (e.g., formylpyrrole derivatives show characteristic peaks at δ 9.5–10.0 ppm) .
- Employ mass spectrometry for molecular weight verification and elemental analysis for purity assessment .
- For kinetic studies, track intermediates via in situ FT-IR or HPLC to resolve competing reaction pathways .
Q. How does this compound act as a formylating agent in heterocyclic chemistry?
- Mechanistic Insight :
- In pyrrole formylation, this compound reacts with trifluoroacetic acid (TFA) to generate reactive formylating species (e.g., protonated orthoester intermediates), enabling electrophilic substitution at β-positions .
- Compare with Vilsmeier-Haack conditions: this compound avoids harsh reagents like POCl, making it preferable for acid-sensitive substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield data when using this compound for nucleophilic substitutions?
- Troubleshooting Framework :
- Case Study : In the synthesis of N'-ethoxymethyl-2-(N-Boc-amino)propionohydrazine, yields dropped to 52% with this compound due to competing hydrolysis. Mitigate this by using anhydrous solvents and molecular sieves .
- Quantify byproducts via GC-MS or to identify side reactions (e.g., ester hydrolysis or dimerization) .
- Optimize stoichiometry: Excess this compound (1.5–2.0 eq.) often suppresses side reactions but may require post-reaction quenching with mild bases .
Q. What strategies improve the sustainability of this compound in green chemistry applications?
- Methodological Innovations :
- Substitute traditional solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Develop catalytic protocols: For example, Lewis acid catalysts (e.g., FeCl) can reduce this compound loading by 30–40% in cyclocondensation reactions .
- Assess biodegradability: this compound shows 100% degradation in air within 28 days, but aquatic toxicity (LC = 592 mg/L for fish) necessitates careful waste management .
Q. How can computational modeling enhance mechanistic understanding of this compound reactions?
- Computational Approaches :
- Use density functional theory (DFT) to map transition states in formylation reactions, identifying rate-limiting steps .
- Simulate solvent effects on reaction kinetics: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, improving yields in quinazolinone syntheses .
Q. Safety and Compliance Guidelines
- Toxicity Profile : this compound has low acute toxicity (rat oral LD = 7,060 mg/kg) but is flammable (flash point = 40°C). Use explosion-proof equipment in large-scale reactions .
- Regulatory Compliance : Classified under UN 2524 (flammable liquid); adhere to IATA/IMDG packaging standards (Category III) for transport .
Properties
IUPAC Name |
diethoxymethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKASDNZWUGIAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Record name | ETHYL ORTHOFORMATE | |
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DSSTOX Substance ID |
DTXSID8041957 | |
Record name | Ethyl orthoformate | |
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Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl orthoformate appears as a clear, colorless liquid with a pungent odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Liquid with a sweetish odor like pine needles; [Merck Index] Clear colorless liquid with a pungent odor; [CAMEO] | |
Record name | ETHYL ORTHOFORMATE | |
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Vapor Pressure |
3.86 [mmHg] | |
Record name | Triethyl orthoformate | |
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CAS No. |
122-51-0, 108055-42-1 | |
Record name | ETHYL ORTHOFORMATE | |
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Record name | Triethyl orthoformate | |
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Record name | Ethyl orthoformate | |
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Record name | Triethoxymethane | |
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Record name | Triethyl orthoformate | |
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Record name | ETHYL ORTHOFORMATE | |
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Retrosynthesis Analysis
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